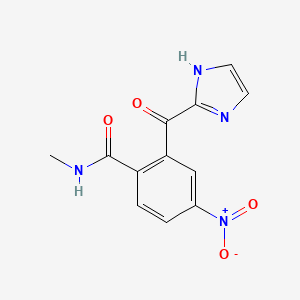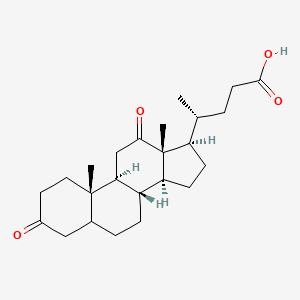
3,12-Diketo-5beta-cholanic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,12-Diketo-5beta-cholanic acid is a bile acid derivative with significant importance in various biochemical and industrial applications. It is a steroidal molecule with a rigid structure, consisting of a cyclopentanoperhydrophenanthrene ring system. This compound is known for its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,12-Diketo-5beta-cholanic acid can be synthesized through the oxidation of cholic acid or deoxycholic acid. One common method involves the use of chromic acid as an oxidizing agent. The reaction typically proceeds under acidic conditions, leading to the formation of the diketone structure .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,12-Diketo-5beta-cholanic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into hydroxyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the keto positions.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various hydroxylated and further oxidized derivatives, which have distinct properties and applications .
Applications De Recherche Scientifique
3,12-Diketo-5beta-cholanic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex steroidal compounds.
Biology: Studied for its role in bile acid metabolism and its interactions with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, including hypoglycemic properties and its role in treating metabolic disorders.
Industry: Utilized in the production of detergents and emulsifying agents due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 3,12-Diketo-5beta-cholanic acid involves its interaction with various cellular receptors, including farnesoid X receptors and TGR5 receptors. These interactions influence bile acid metabolism and can modulate various metabolic pathways. The compound’s effects are mediated through the regulation of gene expression and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxycholic Acid: Another bile acid with similar structural features but different functional groups.
Chenodeoxycholic Acid: Shares the steroidal backbone but has different hydroxylation patterns.
Ursodeoxycholic Acid: Known for its therapeutic applications in liver diseases.
Uniqueness
3,12-Diketo-5beta-cholanic acid is unique due to its specific diketone functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various specialized applications in research and industry .
Propriétés
Formule moléculaire |
C24H36O4 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,12-dioxo-2,4,5,6,7,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H36O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-20H,4-13H2,1-3H3,(H,27,28)/t14-,15?,17+,18-,19+,20+,23+,24-/m1/s1 |
Clé InChI |
XNTYYYINMGRBQW-QMIWQNJFSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(=O)C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12938848.png)
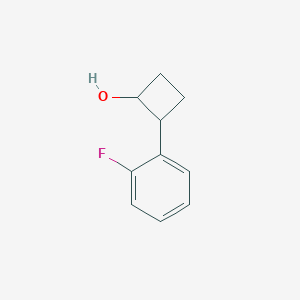
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938862.png)
![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938869.png)
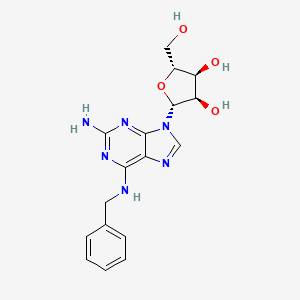

![2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide](/img/structure/B12938890.png)
![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B12938894.png)
![tert-Butyl 8-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12938908.png)
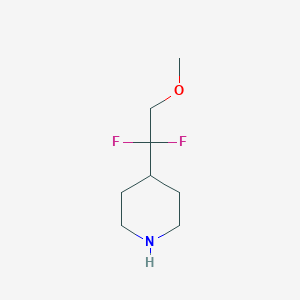
![13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12938924.png)

